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Compound of Interest

Compound Name: 3-(Benzyloxy)-5-chloroaniline

Cat. No.: B1473781

An In-depth Technical Guide to 3-(Benzyloxy)-5-
chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the nuanced
functionalities of substituted anilines are of paramount importance. Among these, 3-
(Benzyloxy)-5-chloroaniline emerges as a compound of significant interest, offering a unique
combination of steric and electronic features. This guide, intended for the discerning
researcher, provides a comprehensive overview of the physical and chemical properties of this
molecule. By delving into its structural attributes, spectral characteristics, and reactivity, we aim
to equip scientists and drug development professionals with the foundational knowledge
necessary to harness the potential of this versatile chemical entity. Our focus remains on the
practical application of this information, bridging the gap between theoretical understanding
and laboratory implementation.

Section 1: Core Molecular Attributes and Physical
Properties

3-(Benzyloxy)-5-chloroaniline, identified by the CAS Number 1100752-67-7, is a substituted
aniline featuring a benzyloxy and a chloro group at the meta positions relative to the amino

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1473781?utm_src=pdf-interest
https://www.benchchem.com/product/b1473781?utm_src=pdf-body
https://www.benchchem.com/product/b1473781?utm_src=pdf-body
https://www.benchchem.com/product/b1473781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

functionality. This arrangement imparts a distinct electronic and steric profile to the molecule,
influencing its reactivity and physical behavior.

Structural and General Data

The fundamental characteristics of 3-(Benzyloxy)-5-chloroaniline are summarized in the table
below, providing a quick reference for its molecular composition and identity.

Property Value Source(s)
IUPAC Name 3-(Benzyloxy)-5-chloroaniline --INVALID-LINK--
CAS Number 1100752-67-7 [1]

Molecular Formula C13H12CINO [1]

Molecular Weight 233.7 g/mol [1]

Physical Form Solid [1]

Purity Typically =298% [1]

Molecular Structure:

Caption: 2D structure of 3-(Benzyloxy)-5-chloroaniline.

Physicochemical Properties

While comprehensive experimental data for some physical properties of 3-(Benzyloxy)-5-
chloroaniline are not readily available in public literature, information from suppliers and
analogous compounds allows for a reasonable estimation. The compound is known to be a
solid at room temperature.[1]

Storage and Handling: It is recommended to store 3-(Benzyloxy)-5-chloroaniline at 4°C,
protected from light.[1] Standard laboratory safety protocols, including the use of personal
protective equipment, should be followed when handling this compound. For detailed safety
information, it is advisable to consult the material safety data sheet (MSDS) from the supplier.

[2]
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Section 2: Spectroscopic and Analytical
Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical
compound. While a dedicated public database of spectra for 3-(Benzyloxy)-5-chloroaniline is
not available, the expected spectral features can be inferred from its structure and data from
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both the aniline and benzyl rings, as well as a characteristic singlet for the
benzylic methylene protons. The protons on the chloroaniline ring will likely appear as
multiplets in the aromatic region, with their chemical shifts influenced by the electron-
donating amino group and the electron-withdrawing chloro and benzyloxy groups. The five
protons of the benzyl group's phenyl ring will also resonate in the aromatic region. The two
benzylic protons should appear as a singlet, typically in the range of 5.0-5.5 ppm. The two
protons of the amine group will present as a broad singlet.

e 13C NMR: The carbon NMR spectrum will provide information on the number of unique
carbon environments. For 3-(Benzyloxy)-5-chloroaniline, thirteen distinct signals are
expected. The carbons of the aromatic rings will resonate in the downfield region (typically
110-160 ppm), with the carbon attached to the oxygen of the benzyloxy group appearing at a
lower field. The benzylic carbon will have a characteristic chemical shift around 70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Benzyloxy)-5-chloroaniline would be characterized by several key
absorption bands. The N-H stretching vibrations of the primary amine are expected to appear
as two bands in the region of 3300-3500 cm~*. Aromatic C-H stretching vibrations will be
observed around 3000-3100 cm~1. The C-O-C stretching of the ether linkage should produce a
strong band in the 1200-1250 cm~* region. Aromatic C=C stretching bands will be present in
the 1450-1600 cm~* range. The C-ClI stretching vibration is typically found in the fingerprint
region, below 800 cm™1,

Mass Spectrometry (MS)
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In a mass spectrum, 3-(Benzyloxy)-5-chloroaniline would exhibit a molecular ion peak (M)
corresponding to its molecular weight (233.7 g/mol ). Due to the presence of a chlorine atom,
an M+2 peak with approximately one-third the intensity of the molecular ion peak is expected,
which is characteristic of the isotopic distribution of chlorine (3*Cl and 3’CIl). Common
fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the ether
bond.

Section 3: Synthesis and Reactivity

Understanding the synthetic routes to 3-(Benzyloxy)-5-chloroaniline and its subsequent
reactivity is crucial for its application in further chemical transformations.

Synthetic Approaches

While specific, detailed, and publicly available protocols for the synthesis of 3-(Benzyloxy)-5-
chloroaniline are scarce, a plausible and common synthetic strategy would involve the
benzylation of a suitable precursor. A logical starting material would be 3-amino-5-
chlorophenol.

Proposed Synthetic Workflow:

Step 1: Benzylation

Product

Formation of ether linkage .©

Click to download full resolution via product page
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Caption: Proposed synthesis of 3-(Benzyloxy)-5-chloroaniline.

Experimental Protocol Outline (Hypothetical):

Reactant Preparation: Dissolve 3-amino-5-chlorophenol in a suitable polar aprotic solvent
such as acetone or dimethylformamide (DMF).

Base Addition: Add a mild base, for example, potassium carbonate (K2CO3), to the solution
to deprotonate the phenolic hydroxyl group.

Benzylation: Slowly add a benzyl halide, such as benzyl bromide or benzyl chloride, to the
reaction mixture.

Reaction Conditions: Heat the mixture, typically to reflux, and monitor the reaction progress
using thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture would be cooled, filtered to
remove inorganic salts, and the solvent evaporated. The crude product would then be
purified, likely through recrystallization or column chromatography, to yield pure 3-
(Benzyloxy)-5-chloroaniline.

Chemical Reactivity

The reactivity of 3-(Benzyloxy)-5-chloroaniline is dictated by the interplay of its three

functional groups: the primary amine, the chloro substituent, and the benzyloxy group.

e Amine Group: The amino group is nucleophilic and can undergo a variety of reactions typical
of primary anilines. These include:

o Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
o Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.

o Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong
acid) to form a diazonium salt. This diazonium salt can then be used in a wide range of
subsequent reactions, such as Sandmeyer reactions, to introduce various substituents
onto the aromatic ring.
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o Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

o Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by
the electron-donating amino and benzyloxy groups. The directing effects of these groups
(ortho- and para-directing) and the deactivating but meta-directing chloro group will influence
the position of substitution.

o Benzyloxy Group: The benzyl ether linkage is generally stable but can be cleaved under
certain conditions, such as catalytic hydrogenation, which would also reduce the nitro group
if present, or by strong acids.

Section 4: Applications in Research and
Development

Substituted anilines are foundational building blocks in the synthesis of a vast array of complex
organic molecules. The specific substitution pattern of 3-(Benzyloxy)-5-chloroaniline makes it
a valuable intermediate in several areas:

e Pharmaceuticals: The chloroaniline moiety is present in numerous bioactive molecules. The
benzyloxy group can serve as a protecting group for a phenol, which can be deprotected at a
later stage of a synthesis. This compound could be a precursor for the synthesis of kinase
inhibitors, receptor antagonists, or other therapeutic agents.

e Agrochemicals: Many herbicides and fungicides contain chloroaniline structures. The unique
substitution pattern of this molecule could be exploited to develop new agrochemicals with
improved efficacy or selectivity.

o Materials Science: Aniline derivatives are precursors to polyaniline and other conductive
polymers. The benzyloxy and chloro substituents could be used to tune the electronic and
physical properties of such materials.

Conclusion

3-(Benzyloxy)-5-chloroaniline is a chemical compound with significant potential for a range of
applications, particularly in the fields of drug discovery and materials science. Its unique
trifunctional nature provides a versatile platform for the synthesis of more complex molecules.
While a comprehensive public dataset of its physical and chemical properties is still developing,

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1473781?utm_src=pdf-body
https://www.benchchem.com/product/b1473781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

this guide has provided a thorough overview based on available information and established
chemical principles. It is our hope that this document will serve as a valuable resource for
researchers and professionals, facilitating the innovative application of 3-(Benzyloxy)-5-
chloroaniline in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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